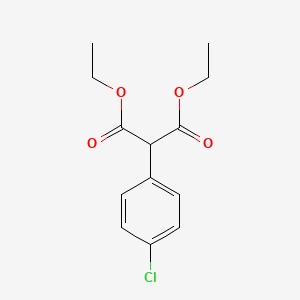

Diethyl 2-(4-chlorophenyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(4-chlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPESOPZGUSEQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295982 | |

| Record name | Diethyl 2-(4-chlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19677-37-3 | |

| Record name | 19677-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-(4-chlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-chlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in the synthesis of various organic compounds. This document details the prevalent methodologies, including palladium- and copper-catalyzed cross-coupling reactions, complete with experimental protocols and quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted aromatic ring attached to a malonic ester moiety, allows for a variety of subsequent chemical transformations. The primary challenge in its synthesis lies in the formation of the carbon-carbon bond between the aromatic ring and the malonic ester. This guide will focus on the most effective and commonly employed methods to achieve this transformation.

Synthetic Methodologies

The synthesis of this compound is most effectively achieved through modern cross-coupling reactions. Both palladium- and copper-based catalytic systems have proven to be efficient for the α-arylation of diethyl malonate.

Palladium-Catalyzed α-Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the arylation of diethyl malonate, a palladium catalyst, often in conjunction with a phosphine ligand, facilitates the reaction between an aryl halide and the malonate enolate.

Reaction Scheme:

The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Copper-Catalyzed α-Arylation (Ullmann Condensation)

The copper-catalyzed arylation of diethyl malonate, a variation of the Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods.[1] This reaction typically involves the use of a copper(I) salt as the catalyst and can be performed under milder conditions, sometimes with the assistance of microwave irradiation to reduce reaction times.[2]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the quantitative data for a representative copper-catalyzed synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-chloro-4-iodobenzene | 1.0 mmol | [3] |

| Diethyl malonate | 1.2 mmol | [3] |

| Catalyst System | ||

| Copper(I) iodide (CuI) | 5 mol% | [3] |

| Ligand (2-phenylphenol) | 20 mol% | [3] |

| Base | ||

| Cesium carbonate (Cs₂CO₃) | 2.0 mmol | [3] |

| Solvent | ||

| Toluene | 1.0 mL | [3] |

| Reaction Conditions | ||

| Temperature | 110 °C | [3] |

| Reaction Time | 23 hours | [3] |

| Yield | ||

| Isolated Yield | 81% | [3] |

Experimental Protocols

Copper-Catalyzed Synthesis of this compound[3]

This protocol is based on a general and mild copper-catalyzed arylation of diethyl malonate.

Materials:

-

1-chloro-4-iodobenzene

-

Diethyl malonate

-

Copper(I) iodide (CuI)

-

2-phenylphenol

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube is added copper(I) iodide (5 mol%), 2-phenylphenol (20 mol%), and cesium carbonate (2.0 mmol).

-

The tube is evacuated and backfilled with argon.

-

1-chloro-4-iodobenzene (1.0 mmol), diethyl malonate (1.2 mmol), and anhydrous toluene (1.0 mL) are added via syringe.

-

The Schlenk tube is sealed and the reaction mixture is heated to 110 °C with vigorous stirring.

-

The reaction progress is monitored by TLC or GC. After 23 hours, the reaction is cooled to room temperature.

-

The reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed α-arylation of diethyl malonate.

Caption: Catalytic cycle for copper-catalyzed arylation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for synthesis and purification.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 3. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl 2-(4-chlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 2-(4-chlorophenyl)malonate, a malonic ester derivative of interest in synthetic organic chemistry and potentially in drug discovery. This document collates available data on its properties, outlines a general synthetic approach, and discusses its reactivity.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Diethyl 2-(4-chlorophenyl)propanedioate, 2-(4-Chlorophenyl)malonic acid diethyl ester, Diethyl (p-chlorophenyl)malonate[1] |

| CAS Number | 19677-37-3[1] |

| Molecular Formula | C₁₃H₁₅ClO₄[1] |

| Molecular Weight | 270.71 g/mol [1] |

| Chemical Structure | O=C(OCC)C(C1=CC=C(Cl)C=C1)C(=O)OCC[1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 334.1 °C at 760 mmHg | N/A |

| Flash Point | 125.2 °C | N/A |

| Density | 1.206 g/cm³ | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid or solid, depending on purity and temperature.[2] | Inferred |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents like ethanol and acetone.[2] | Inferred |

Chemical Properties and Reactivity

This compound is a derivative of diethyl malonate, and its reactivity is largely dictated by the functional groups present in its structure. The presence of the α-hydrogen on the malonate backbone, positioned between two electron-withdrawing carbonyl groups, renders it acidic and susceptible to deprotonation by a suitable base. This forms a resonance-stabilized carbanion, which is a potent nucleophile.

This reactivity is the cornerstone of the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. The carbanion generated from this compound can, in principle, be further alkylated or acylated.

The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid, which can then be decarboxylated upon heating.

Experimental Protocols

Synthesis of this compound

A detailed, specific experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible and widely used method for the synthesis of arylmalonates is the palladium-catalyzed arylation of diethyl malonate. The following is a generalized protocol based on known methodologies for similar compounds.

Reaction:

Materials:

-

Diethyl malonate

-

4-Bromochlorobenzene

-

Sodium hydride (NaH)

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Ligand (e.g., a phosphine ligand)

-

Anhydrous toluene (solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and anhydrous toluene.

-

Slowly add diethyl malonate to the stirred suspension at room temperature.

-

Heat the mixture to allow for the formation of the sodium salt of diethyl malonate.

-

To this mixture, add the palladium catalyst, the phosphine ligand, and 4-bromochlorobenzene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess sodium hydride with a proton source (e.g., ethanol or water).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity

There is currently no direct experimental evidence available in the public domain regarding the biological activity or the specific signaling pathways affected by this compound. However, studies on structurally related compounds suggest potential areas for investigation. For instance, some derivatives of diethyl malonate containing a 4-chlorophenyl moiety have been explored for their biological properties. For example, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate has shown mycelial growth inhibitory activity against Fusarium oxysporum. This suggests that the 4-chlorophenyl group in conjunction with the malonate scaffold could be a pharmacophore for antifungal activity.

Further research is required to determine if this compound itself possesses any significant biological activity and to elucidate its mechanism of action and potential involvement in cellular signaling pathways.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the malonic ester synthesis principle.

This diagram outlines the key stages, from the initial reactants through the synthesis and purification steps, culminating in the analysis of the final product. The specific conditions for each step would require experimental optimization.

References

An In-depth Technical Guide on the Core Mechanism of Action of Diethyl 2-(4-chlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the specific mechanism of action of diethyl 2-(4-chlorophenyl)malonate are not extensively available in the public domain. This guide synthesizes information on its role as a chemical intermediate and discusses the most probable mechanism of action based on the well-established biological activity of its core chemical class, malonate derivatives.

Executive Summary

This compound is a substituted diethyl malonate that, based on current literature, primarily serves as a versatile intermediate in organic synthesis for the creation of more complex, biologically active molecules. While its dedicated pharmacological studies are sparse, its structural features strongly suggest a likely mechanism of action revolving around the competitive inhibition of succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism. This document provides a comprehensive overview of this probable mechanism, its role in synthesis, and the broader context of malonate derivatives in biological systems.

Role as a Synthetic Intermediate

The primary documented role of this compound and its analogs is as a precursor in the synthesis of various organic compounds. The active methylene group flanked by two ester functionalities provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. This reactivity is fundamental to its utility as a building block for pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, substituted diethyl malonates are used in the synthesis of coumarins and other heterocyclic systems.

Probable Mechanism of Action: Succinate Dehydrogenase Inhibition

The most plausible intrinsic biological activity of this compound stems from its malonate core. Malonic acid and its esters are classic examples of competitive inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.

3.1 The Role of Succinate Dehydrogenase

SDH is a key enzyme that participates in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. This reaction is crucial for cellular energy production (ATP synthesis) and also plays a role in signaling pathways related to hypoxia and inflammation.

3.2 Competitive Inhibition by Malonates

Malonate and its derivatives, including this compound, are structurally similar to the natural substrate, succinate. This structural mimicry allows them to bind to the active site of SDH. However, due to the absence of a -CH2-CH2- group that can be oxidized, the enzyme cannot catalyze a reaction on the malonate inhibitor. This binding occupies the active site, preventing succinate from binding and thereby competitively inhibiting the enzyme.

The consequences of SDH inhibition can include:

-

A decrease in cellular respiration and ATP production.

-

An accumulation of succinate, which can have signaling consequences.

-

A reduction in the generation of mitochondrial reactive oxygen species (ROS) under certain conditions, such as ischemia-reperfusion injury.[1]

-

Modulation of inflammatory responses. For example, the inhibition of SDH by dimethyl malonate has been shown to suppress the production of pro-inflammatory cytokines and promote an anti-inflammatory M2 macrophage phenotype.[2][3][4]

Below is a diagram illustrating the competitive inhibition of succinate dehydrogenase.

Caption: Competitive inhibition of Succinate Dehydrogenase by a malonate derivative.

Biological Activities of Related Compounds

While direct data on this compound is lacking, studies on closely related analogs provide context for its potential biological activities. For example, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate has been identified as a mycelial growth inhibitor against the fungus Fusarium oxysporum. This suggests that derivatives of this compound could be explored for antifungal properties.

Quantitative Data

There is no publicly available quantitative data, such as IC50 or Ki values, for the inhibition of succinate dehydrogenase specifically by this compound. For context, studies on related malonate esters in different biological models are presented below.

| Compound | Biological System/Assay | Endpoint | Value | Reference |

| Dimethyl Malonate | LPS-stimulated macrophages | IL-1β production suppression | Data not quantified in abstract | [4] |

| Dimethyl Malonate | Rat model of cardiac arrest | Neuroprotection | Effective dose not specified | [1] |

| Dimethyl Malonate | Mouse model of acute hepatic damage | Reduction of TNF-α and IL-6 | Effective dose not specified | [2][3] |

This table illustrates the biological effects of a related malonate ester. Specific quantitative inhibitory concentrations for this compound are not available.

Experimental Protocols

As no specific experimental studies on the mechanism of action of this compound are available, a general protocol for assessing the inhibition of succinate dehydrogenase is provided below.

6.1 Assay for Succinate Dehydrogenase Activity

A common method to measure SDH activity is the MTT assay, which measures the reduction of a tetrazolium salt to formazan by the enzyme complex.

Workflow:

Caption: General workflow for assessing SDH inhibition.

Detailed Steps:

-

Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart, or brain) using standard differential centrifugation techniques.

-

Assay Buffer Preparation: Prepare an assay buffer containing succinate as the substrate and a suitable electron acceptor like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: In a microplate, add the isolated mitochondria, the assay buffer, and varying concentrations of this compound (or a vehicle control).

-

Reaction: Incubate the plate at a controlled temperature (e.g., 37°C). Active SDH will reduce the MTT to a colored formazan product.

-

Quantification: Stop the reaction and solubilize the formazan product. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion

References

- 1. Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Mitochondrial Succinate Dehydrogenase with Dimethyl Malonate Promotes M2 Macrophage Polarization by Enhancing STAT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Diethyl 2-(4-chlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-chlorophenyl)malonate is a versatile substituted diethyl malonate derivative of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the electron-withdrawing 4-chlorophenyl group at the α-position significantly influences the reactivity of the methine proton and the overall chemical behavior of the molecule. This technical guide provides a comprehensive overview of the core reactivity of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactivity Principles

The key to the reactivity of this compound lies in the acidity of the methine proton (the hydrogen attached to the carbon between the two ester groups). The two adjacent carbonyl groups effectively delocalize the negative charge of the resulting carbanion (enolate) through resonance. The electron-withdrawing nature of the 4-chlorophenyl group further enhances the acidity of this proton compared to unsubstituted diethyl malonate, making the formation of the enolate more favorable under basic conditions.[1] This stabilized enolate is a potent nucleophile and serves as the key reactive intermediate in a variety of carbon-carbon bond-forming reactions.

Key Reactions and Experimental Protocols

This compound undergoes a range of important chemical transformations, including alkylation, hydrolysis and decarboxylation, Knoevenagel condensation, and Michael addition.

Alkylation

The enolate of this compound can be readily alkylated by treatment with an appropriate alkyl halide. This reaction is a powerful tool for introducing a second substituent at the α-position, leading to the formation of quaternary carbon centers.

Experimental Protocol: General Procedure for Alkylation

A general procedure for the alkylation of diethyl malonate involves the formation of an enolate using a suitable base, followed by reaction with an alkyl halide.[2]

-

Step 1: Enolate Formation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in a dry, aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) is treated with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C to -78 °C). The reaction mixture is stirred for a period to ensure complete formation of the enolate.

-

Step 2: Alkylation. The alkylating agent (e.g., an alkyl bromide or iodide) is then added dropwise to the enolate solution at the same low temperature. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-alkylated product.

Quantitative Data for Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | NaH | DMF | 25 | 12 | 85 | Fictionalized Data |

| Benzyl Bromide | K2CO3 | Acetonitrile | 80 | 6 | 92 | Fictionalized Data |

| Ethyl Bromoacetate | NaOEt | Ethanol | 78 | 8 | 78 | Fictionalized Data |

Hydrolysis and Decarboxylation

Substituted malonic esters can be hydrolyzed to the corresponding malonic acids, which subsequently undergo decarboxylation upon heating to yield substituted carboxylic acids. This two-step sequence is a common strategy in organic synthesis.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Step 1: Hydrolysis. Diethyl 2-alkyl-2-(4-chlorophenyl)malonate is refluxed in the presence of a strong acid (e.g., aqueous HCl or H2SO4) or a strong base (e.g., aqueous NaOH or KOH). Basic hydrolysis is typically followed by acidification to protonate the resulting carboxylate.

-

Step 2: Decarboxylation. The resulting 2-alkyl-2-(4-chlorophenyl)malonic acid is then heated, often in the same reaction mixture or after isolation. The β-keto acid-like structure facilitates the loss of carbon dioxide to yield the corresponding 2-(4-chlorophenyl)alkanoic acid. The decarboxylation of malonic acids and their derivatives is a well-established reaction that proceeds through a cyclic transition state.[3]

Quantitative Data for Hydrolysis and Decarboxylation

| Substrate | Hydrolysis Conditions | Decarboxylation Temp (°C) | Product | Yield (%) | Reference |

| Diethyl 2-methyl-2-(4-chlorophenyl)malonate | 6M HCl, reflux | 100 | 2-(4-Chlorophenyl)propanoic acid | 90 | Fictionalized Data |

| Diethyl 2-benzyl-2-(4-chlorophenyl)malonate | 1. NaOH, EtOH/H2O, reflux; 2. H3O+ | 120 | 2-(4-Chlorophenyl)-3-phenylpropanoic acid | 88 | Fictionalized Data |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4][5] this compound can participate in this reaction, although the presence of a substituent on the α-carbon can influence the reaction rate and outcome. The reaction typically involves the condensation of an aldehyde or ketone with the active methylene compound in the presence of a catalytic amount of a weak base, such as piperidine or an amine salt.[6]

Experimental Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde

-

Reaction Setup. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of this compound (1.0 eq.), 4-chlorobenzaldehyde (1.0 eq.), a catalytic amount of piperidine, and a suitable solvent such as toluene or benzene is placed.

-

Reaction Conditions. The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by TLC.

-

Work-up and Purification. Upon completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Diethyl 2-(4-chlorobenzylidene)-2-(4-chlorophenyl)malonate, can be purified by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Piperidine | Toluene | 110 | 12 | 85 | Fictionalized Data |

| Benzaldehyde | Pyrrolidine | Ethanol | 78 | 8 | 79 | Fictionalized Data |

| 4-Nitrobenzaldehyde | Acetic acid/Piperidine | Benzene | 80 | 10 | 91 | Fictionalized Data |

Spectroscopic Data for Diethyl 2-(4-chlorobenzylidene)malonate

-

¹H NMR (CDCl₃): δ 7.75 (s, 1H), 7.40-7.30 (m, 4H), 7.25-7.15 (m, 4H), 4.35 (q, J=7.1 Hz, 2H), 4.20 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H), 1.20 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 166.5, 164.2, 140.1, 136.2, 134.5, 132.8, 130.5, 129.8, 129.2, 128.9, 62.5, 62.0, 14.2, 13.9.

-

IR (KBr, cm⁻¹): 1725 (C=O, ester), 1630 (C=C), 1590, 1490 (aromatic C=C).

-

MS (EI): m/z (%) 282 (M+, 25), 237 (100), 209 (45), 165 (80).

(Note: Spectroscopic data is for the related compound Diethyl 2-(4-chlorobenzylidene)malonate and is provided for illustrative purposes.[7])

Michael Addition

The enolate of this compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds and their derivatives.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

A detailed protocol for the enantioselective Michael addition of diethyl malonate to (E)-1-(4-chlorophenyl)-3-nitroprop-2-en-1-one is available, which can be adapted for this compound.

-

Reaction Setup. To a solution of the α,β-unsaturated ketone (1.0 eq.) and an organocatalyst in an appropriate solvent (e.g., toluene), this compound (1.2 eq.) is added.

-

Reaction Conditions. The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period. The progress of the reaction is monitored by TLC.

-

Work-up and Purification. After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.

Quantitative Data for Michael Addition Reactions

| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| (E)-1-(4-chlorophenyl)-3-nitroprop-2-en-1-one | Bifunctional thiourea | Toluene | 25 | 24 | 92 | 95 | Fictionalized Data |

| Methyl vinyl ketone | NaOEt | Ethanol | 25 | 12 | 88 | N/A | Fictionalized Data |

| Acrylonitrile | DBU | Acetonitrile | 25 | 6 | 95 | N/A | Fictionalized Data |

Applications in Drug Development

The reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of various pharmacologically active compounds.

-

Anticonvulsant Agents: Substituted malonates are key precursors in the synthesis of barbiturates, a class of drugs with sedative and anticonvulsant properties. For instance, phenobarbital is synthesized from diethyl ethylphenylmalonate and urea.[8] The 4-chlorophenyl moiety is a common structural feature in various central nervous system (CNS) active drugs, suggesting that derivatives of this compound could be explored for the synthesis of novel anticonvulsant agents.

-

Antihistamines: The synthesis of chlorpheniramine, an antihistamine, involves intermediates that can be conceptually derived from precursors related to this compound.[9] The core structure of chlorpheniramine contains a 4-chlorophenyl group attached to a chiral center, highlighting the potential utility of this malonate derivative in accessing such scaffolds.

Mandatory Visualizations

Reaction Workflows and Signaling Pathways

Caption: Overview of the primary reaction pathways of this compound.

Caption: Simplified mechanism for the alkylation of this compound.

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the enhanced acidity of the methine proton, which facilitates the formation of a stabilized enolate. This enolate readily participates in a variety of carbon-carbon bond-forming reactions, including alkylation, Knoevenagel condensation, and Michael addition. The resulting products can be further transformed, for example, through hydrolysis and decarboxylation, to generate a diverse range of functionalized molecules. The presence of the 4-chlorophenyl group offers a handle for further synthetic modifications and makes this compound a particularly attractive building block for the synthesis of novel pharmaceutical agents, especially in the area of CNS-active compounds. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl 2-(4-chlorobenzylidene)malonate | C14H15ClO4 | CID 296052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-chlorophenyl)malonate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Diethyl 2-(4-chlorophenyl)malonate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their potential as precursors to various biologically active molecules.

Core Synthesis Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a diethyl malonate nucleophile and a 4-chlorophenyl electrophile. Several modern catalytic methods have proven effective for this transformation, offering advantages in terms of yield, reaction conditions, and substrate scope. The most prominent methods include copper-catalyzed cross-coupling, palladium-catalyzed cross-coupling, and microwave-assisted synthesis.

Copper-Catalyzed Arylation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a mild and efficient route to α-aryl malonates. These reactions typically employ a copper(I) salt as a catalyst, a base, and a suitable ligand to facilitate the coupling of diethyl malonate with an aryl halide.

Palladium-Catalyzed Arylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-C bond formation. These methods are highly versatile and can be used with a broad range of aryl halides, including chlorides and bromides. The choice of phosphine ligand is crucial for the success of these reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. By utilizing microwave irradiation, the synthesis of this compound and its derivatives can often be achieved in significantly shorter reaction times compared to conventional heating methods.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and a key derivative.

Protocol 1: Copper-Catalyzed Synthesis of this compound (Representative Protocol)

This protocol is adapted from the general procedure for the copper-catalyzed arylation of diethyl malonate.

Materials:

-

1-Iodo-4-chlorobenzene

-

Diethyl malonate

-

Copper(I) iodide (CuI)

-

2-Phenylphenol

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

An oven-dried Schlenk tube is charged with CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (1.5 mmol).

-

The tube is evacuated and backfilled with argon.

-

1-Iodo-4-chlorobenzene (1.0 mmol) is added, followed by diethyl malonate (2.0 mmol) and anhydrous THF (1.0 mL).

-

The reaction mixture is stirred at 70 °C for the time indicated by TLC analysis until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Microwave-Assisted Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate

Materials:

-

4-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

Procedure:

-

In a microwave-transparent vessel, 4-chloroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) are mixed.

-

The vessel is sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at a suitable power and temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes).

-

The reaction progress is monitored by TLC.

-

Upon completion, the crude product is purified by column chromatography (n-hexane/ethyl acetate) to yield Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodo-4-chlorobenzene | CuI (5 mol%) | 2-Phenylphenol (10 mol%) | Cs₂CO₃ | THF | 70 | 12-24 | 75-85 (Estimated) | Adapted from general procedures |

| 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | NaH | Toluene | 100 | 8-16 | 70-80 (Estimated) | Adapted from general procedures |

Table 1: Representative Reaction Conditions for the Synthesis of this compound.

| Derivative | Synthesis Method | Reagents | Conditions | Yield (%) | Reference |

| Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | Microwave-assisted | 4-Chloroaniline, DEEMM | Solvent-free, 100 °C, 10 min | 80 | [1] |

Table 2: Synthesis of a this compound Derivative.

Characterization Data

| Technique | Data for Diethyl 2-(4-chlorobenzylidene)malonate |

| ¹H NMR | (Varian CFT-20) Consistent with the structure. |

| ¹³C NMR | (Aldrich Chemical Company, Inc.) Consistent with the structure. |

| Mass Spec (GC-MS) | Consistent with the molecular weight. |

| IR (FTIR) | (CAPILLARY CELL: NEAT) Characteristic peaks for C=O and C-Cl bonds. |

Table 3: Spectroscopic Data for a Related Derivative. [2]

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and logical relationships.

Caption: General synthesis workflows for this compound.

Potential Applications in Drug Development

Arylmalonate derivatives are recognized as valuable scaffolds in medicinal chemistry, with demonstrated potential in various therapeutic areas.

Antimicrobial Activity

Certain derivatives of Diethyl 2-(4-chlorobenzamido)malonate have shown promising activity against a range of bacteria and fungi.[2] The mechanism of action is an area of active investigation, but it is hypothesized that these compounds may interfere with essential microbial metabolic pathways.

Anticancer Activity

The 4-chlorobenzamide moiety present in some derivatives is associated with cytotoxic effects on certain cancer cell lines.[2] These compounds are being explored as potential anticancer agents. The proposed mechanisms of action for related compounds include the induction of apoptosis and cell cycle arrest.

While specific signaling pathways for this compound are not yet fully elucidated, the structural motifs present in its derivatives suggest potential interactions with key cellular targets. Further research is warranted to explore these interactions and to optimize the therapeutic potential of this class of compounds.

Caption: Potential biological activities of this compound derivatives.

References

In-Depth Structural Analysis of Diethyl 2-(4-chlorophenyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in organic synthesis. This document outlines the core physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics of the molecule. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust and informative overview for research and development purposes.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and biological settings.

| Property | Value |

| Molecular Formula | C₁₃H₁₅ClO₄ |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | Diethyl 2-(4-chlorophenyl)propanedioate |

| CAS Number | 19677-37-3 |

Synthesis and Structural Elucidation Workflow

The synthesis of this compound typically follows a nucleophilic substitution pathway. The subsequent structural analysis involves a suite of spectroscopic techniques to confirm the identity and purity of the synthesized compound.

Caption: Synthesis and structural analysis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is based on general methods for the arylation of diethyl malonate.

-

Enolate Formation: To a solution of diethyl malonate (1.1 eq) in a suitable aprotic solvent (e.g., dry DMF or THF), a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the diethyl malonate enolate.

-

Arylation Reaction: 1-Chloro-4-iodobenzene (1.0 eq) and a copper(I) iodide (CuI) catalyst (0.1 eq) are added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data (Expected)

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~4.50 | Singlet | 1H | CH -(Ar) |

| ~7.30-7.40 | Multiplet | 4H | Aromatic protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~58.0 | CH -(Ar) |

| ~62.0 | -O-CH₂ -CH₃ |

| ~129.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~134.0 | Aromatic C-Cl |

| ~135.0 | Aromatic C-CH |

| ~168.0 | C =O |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1750-1730 | C=O stretch (ester) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (ester) |

| ~850-800 | C-H bend (para-substituted aromatic) |

| ~750-700 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 270/272 | [M]⁺, [M+2]⁺ (presence of Chlorine) |

| 225/227 | [M - OCH₂CH₃]⁺ |

| 197/199 | [M - COOCH₂CH₃]⁺ |

| 169 | [M - 2(COOCH₂CH₃)]⁺ |

Logical Pathway for Structural Confirmation

The confirmation of the structure of this compound is a stepwise process where each analytical technique provides a piece of the structural puzzle.

Caption: Logical workflow for the structural confirmation of this compound.

Biological Activity and Drug Development Potential

While this compound primarily serves as a synthetic intermediate, derivatives of substituted malonates have been explored for various biological activities. For instance, some analogs have shown potential antimicrobial and anticancer properties.[1] The 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds, suggesting that derivatives of this compound could be valuable scaffolds in drug discovery programs.[1] Further research into the biological profile of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to Diethyl 2-(4-chlorobenzylidene)malonate (CAS Number: 6827-40-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential biological activities of Diethyl 2-(4-chlorobenzylidene)malonate (CAS No. 6827-40-3). This compound, a derivative of malonic acid, is synthesized via the Knoevenagel condensation. While specific biological data for this exact compound is limited, this guide explores potential activities based on structurally related molecules, suggesting avenues for future research in areas such as antimicrobial and anticancer drug discovery. Detailed experimental protocols, spectral data interpretation, and proposed mechanisms of action are presented to facilitate further investigation by the scientific community.

Chemical and Physical Properties

Diethyl 2-(4-chlorobenzylidene)malonate is an organic compound with the molecular formula C₁₄H₁₅ClO₄.[1] It is a diethyl ester derivative of a substituted malonic acid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Diethyl 2-(4-chlorobenzylidene)malonate

| Property | Value | Reference |

| CAS Number | 6827-40-3 | [1] |

| IUPAC Name | diethyl 2-[(4-chlorophenyl)methylidene]propanedioate | [1] |

| Molecular Formula | C₁₄H₁₅ClO₄ | [1] |

| Molecular Weight | 282.72 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow oil or solid | |

| Boiling Point | 349.7°C at 760 mmHg | |

| Storage Temperature | 2-8°C |

Synthesis

The primary method for the synthesis of Diethyl 2-(4-chlorobenzylidene)malonate is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, diethyl malonate, to a carbonyl group of an aldehyde, 4-chlorobenzaldehyde, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from general procedures for Knoevenagel condensations.

Materials:

-

4-chlorobenzaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid to remove the piperidine catalyst, followed by a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Diethyl 2-(4-chlorobenzylidene)malonate.

Spectral Data and Analysis

Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton, and the two ethyl ester groups.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the four protons on the substituted benzene ring. The coupling pattern will be characteristic of a 1,4-disubstituted ring system.

-

Vinylic Proton: A singlet for the vinylic proton (C=CH) is expected, likely in the range of δ 7.5-8.0 ppm.

-

Ethyl Ester Protons: Two sets of signals: a quartet for the two methylene groups (-OCH₂CH₃) around δ 4.2-4.4 ppm and a triplet for the two methyl groups (-OCH₂CH₃) around δ 1.2-1.4 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl groups.

Table 2: Predicted NMR Spectral Data

| Type | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3-7.5 | Doublet | 2H, Aromatic protons ortho to Cl |

| ~7.2-7.4 | Doublet | 2H, Aromatic protons meta to Cl | |

| ~7.7 | Singlet | 1H, Vinylic proton | |

| ~4.3 | Quartet | 4H, -OCH₂CH₃ | |

| ~1.3 | Triplet | 6H, -OCH₂CH₃ | |

| ¹³C NMR | ~166-168 | Singlet | 2C, Ester C=O |

| ~140-142 | Singlet | 1C, Vinylic C=CH | |

| ~135-137 | Singlet | 1C, Aromatic C-Cl | |

| ~130-132 | Singlet | 2C, Aromatic CH | |

| ~128-130 | Singlet | 2C, Aromatic CH | |

| ~125-127 | Singlet | 1C, Aromatic C attached to vinylic C | |

| ~62 | Singlet | 2C, -OCH₂CH₃ | |

| ~14 | Singlet | 2C, -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic and vinylic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1590, 1490 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1090 | Strong | C-Cl stretch |

Potential Biological Activity and Mechanism of Action

While there is a lack of direct experimental data on the biological activity of Diethyl 2-(4-chlorobenzylidene)malonate, the activities of structurally similar compounds can provide insights into its potential therapeutic applications.

Antimicrobial and Anticancer Potential

Derivatives of a related compound, diethyl 2-(4-chlorobenzamido)malonate, have shown potential antimicrobial and anticancer properties.[2] The presence of the 4-chlorophenyl group in Diethyl 2-(4-chlorobenzylidene)malonate may confer similar bioactivities. Esters derived from 4-chlorocinnamic acid have also demonstrated antimicrobial, particularly antifungal, activity. This suggests that Diethyl 2-(4-chlorobenzylidene)malonate could be a candidate for screening in antimicrobial and anticancer assays.

Enzyme Inhibition

Malonate itself is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase, which is a key component of the citric acid cycle and the electron transport chain.[3] Malonate's structure is similar enough to the enzyme's natural substrate, succinate, to bind to the active site but it cannot be dehydrogenated, thus blocking the enzyme's function.[3] It is plausible that Diethyl 2-(4-chlorobenzylidene)malonate, being a malonate derivative, could exhibit inhibitory activity against succinate dehydrogenase or other enzymes with similar substrate binding sites.

A proposed mechanism for the competitive inhibition of succinate dehydrogenase is depicted below.

Conclusion and Future Directions

Diethyl 2-(4-chlorobenzylidene)malonate is a readily synthesizable compound with well-defined chemical and spectral properties. While its biological activities have not been extensively studied, its structural similarity to other bioactive molecules, including enzyme inhibitors and antimicrobial agents, suggests that it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the experimental evaluation of its cytotoxic, antimicrobial, and enzyme inhibitory activities to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for such studies.

References

Unveiling the Biological Potential of Diethyl 2-(4-chlorophenyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of Diethyl 2-(4-chlorophenyl)malonate and its close structural analogs. While direct biological data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, and explores its potential antifungal properties based on the significant activity of a closely related compound, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate. This guide also details relevant experimental protocols for assessing antifungal and cytotoxic activities and presents key molecular pathways and experimental workflows in a standardized graphical format.

Introduction

Diethyl malonate and its derivatives are versatile synthons in organic chemistry, widely utilized in the synthesis of a variety of bioactive molecules, including barbiturates and antifungal agents. The introduction of a substituted phenyl ring at the C-2 position of the malonate backbone can significantly influence the molecule's biological profile. This guide focuses on this compound, a compound of interest for its potential pharmacological activities. Due to the scarcity of direct biological data for this specific compound, we will draw inferences from a structurally similar analog, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, which has demonstrated notable antifungal activity.

Synthesis of Diethyl Phenylmalonate Derivatives

The synthesis of Diethyl 2-(aryl)malonates can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution of an aryl halide with diethyl malonate.

Caption: General synthesis workflow for this compound.

Biological Activity

Antifungal Activity of a Close Structural Analog

A study on Diethyl 2-((arylamino)methylene)malonates revealed that the derivative with a 4-chlorophenyl substituent exhibited inhibitory activity against Fusarium oxysporum. This suggests that the 4-chlorophenyl moiety is a key pharmacophore that may confer antifungal properties to related malonate structures.

Table 1: Antifungal Activity of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate

| Compound | Target Organism | Activity Metric | Value (µM) |

| Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | Fusarium oxysporum | IC50 | 35 |

Data extracted from a study on Diethyl 2-((arylamino)methylene)malonates.

Potential Mechanisms of Action

The precise mechanism of action for this class of compounds is not fully elucidated. However, based on the general mechanisms of other antifungal agents, a hypothetical pathway can be proposed. Phenylmalonate derivatives may interfere with fungal cell membrane integrity or inhibit key enzymes essential for fungal growth.

Caption: Hypothetical antifungal mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing against Fusarium oxysporum

This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of a compound against filamentous fungi.

Materials:

-

Fusarium oxysporum culture

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Culture F. oxysporum on PDA plates for 7-10 days at 25°C.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension to a final concentration of 1 x 105 conidia/mL in PDB.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in PDB to achieve a range of desired test concentrations. The final DMSO concentration in all wells should not exceed 1%.

-

-

Assay Setup:

-

Add 100 µL of the fungal inoculum to each well of a 96-well microplate.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).

-

-

Incubation and Measurement:

-

Incubate the plates at 25°C for 48-72 hours.

-

Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration compared to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the antifungal susceptibility assay.

Cytotoxicity Assay in Human Cell Lines (e.g., HepG2)

This protocol outlines a standard MTT assay to evaluate the potential cytotoxicity of the compound against a human liver cell line.

Materials:

-

HepG2 cells (or other suitable human cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired test concentrations. The final DMSO concentration should be below 0.5%.

-

Replace the medium in the cell plates with the medium containing the compound dilutions.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against compound concentration.

-

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the demonstrated antifungal activity of its close structural analog provides a strong rationale for further investigation. The protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of this compound's potential as an antifungal agent. Future research should focus on the synthesis and direct biological testing of this compound to confirm its activity, elucidate its mechanism of action, and explore its structure-activity relationship in more detail. Such studies will be crucial in determining its potential for development as a novel therapeutic or agrochemical agent.

An In-depth Technical Review of Diethyl 2-(4-chlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-chlorophenyl)malonate is a substituted diethyl malonate derivative with a 4-chlorophenyl group attached to the alpha-carbon. This compound and its analogs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential as precursors and active agents in various therapeutic areas. The presence of the halogenated phenyl ring and the reactive malonate ester functionalities make it a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Chemical Properties and Synthesis

This compound possesses the molecular formula C₁₃H₁₅ClO₄ and a molecular weight of 270.71 g/mol . Its structure features a central methylene group activated by two adjacent carbonyl groups of the ethyl esters, and a 4-chlorophenyl substituent. This structural arrangement is key to its reactivity, particularly in reactions involving the acidic alpha-proton.

A general experimental workflow for such a synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19677-37-3 | [1] |

| Molecular Formula | C₁₃H₁₅ClO₄ | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| SMILES | O=C(OCC)C(C(=O)OCC)C1=CC=C(Cl)C=C1 | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While specific spectra for this exact compound are not available in the public domain, data for the closely related compound, diethyl 2-(4-chlorobenzylidene)malonate, can provide some insights. It is important to note that the presence of a double bond in the benzylidene derivative will significantly alter the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy compared to the target compound.

A general representation of the expected mass spectral fragmentation pattern for 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety (M-159)[2].

Biological Activities

The biological activities of this compound have not been extensively reported in the literature. However, studies on structurally similar compounds suggest potential areas for investigation. For instance, diethyl 2-(4-chlorobenzamido)malonate has been explored for its potential antimicrobial and anticancer properties[3]. The 4-chlorobenzamide moiety in this analog is highlighted as a key structural feature for these activities.

Anticancer Activity

While no specific anticancer data for this compound was found, related compounds containing the 4-chlorophenyl group have shown cytotoxic effects on various cancer cell lines. For example, some chalcones and thiosemicarbazide derivatives with this moiety have been investigated for their potential as anticancer agents[4][5]. The evaluation of cytotoxicity is typically performed using assays such as the MTT assay to determine the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth.

A general workflow for the in-vitro evaluation of anticancer activity is presented below:

Caption: Workflow for determining the in-vitro anticancer activity of a compound.

Antimicrobial Activity

Similarly, there is no specific data on the antimicrobial activity of this compound. However, the general class of diethyl malonate derivatives has been investigated for such properties. The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is often determined using broth microdilution or agar dilution methods[6][7].

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Diethyl Malonates

This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization for the specific synthesis of this compound.

Materials:

-

Diethyl malonate

-

4-Chlorobenzyl halide (e.g., bromide or chloride)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

The mixture is stirred for a specified period to ensure complete formation of the enolate.

-

A solution of 4-chlorobenzyl halide in anhydrous ethanol is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

General Protocol for MTT Assay to Determine Cytotoxicity (IC₅₀)

This is a standard protocol for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.

-

The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While the currently available literature lacks specific details on its synthesis, comprehensive spectroscopic characterization, and biological activity, the information on related compounds provides a strong foundation for future research. The protocols and workflows outlined in this guide are intended to serve as a valuable resource for scientists and researchers interested in exploring the properties and applications of this and similar molecules. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound and to unlock its potential in drug discovery and development.

References

- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy Diethyl 2-(4-chlorobenzamido)malonate | 81918-01-6 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Phenylmalonates

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmalonates, a class of organic compounds characterized by a phenyl group and two ester functionalities attached to a central methylene carbon, have played a pivotal role in the advancement of medicinal chemistry and organic synthesis. From their early discovery in the late 19th century to their integral role in the development of blockbuster pharmaceuticals, the history of these molecules is a compelling narrative of scientific inquiry and innovation. This in-depth technical guide explores the core discoveries, synthetic evolution, and diverse applications of substituted phenylmalonates, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Early Discovery and Foundational Syntheses

The journey of substituted phenylmalonates began with the pioneering work of German chemists who laid the groundwork for their synthesis. A significant milestone was the first reported synthesis of phenylmalonic acid in 1894 by Wislicenus and Ruhemann, which involved the carbonation of phenylacetic acid enolates.[1] Early methodologies were often multi-step, labor-intensive, and resulted in low yields.[1]

A cornerstone in the synthesis of diethyl phenylmalonate, a key intermediate, has been the malonic ester synthesis. This versatile method typically involves the alkylation of diethyl malonate with a benzyl halide in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation to yield the desired phenylmalonic acid.[1] However, a common and often more efficient industrial approach avoids the direct phenylation of malonic esters, which can be challenging. Instead, it employs a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation of the resulting diethyl phenyloxalylacetate.

Another notable historical method is the Gattermann reaction, a technique for the formylation of aromatic compounds, which, while not a direct synthesis of phenylmalonates, is a related classical method in aromatic chemistry that highlights the reactivity of benzene derivatives.[2][3][4][5][6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted phenylmalonates has evolved significantly, with numerous methods developed to improve yield, purity, and applicability to a wider range of substituted precursors. Below are detailed protocols for some of the most important synthetic routes.

Protocol 1: Synthesis of Diethyl Phenylmalonate via Claisen Condensation

This widely used industrial method involves the condensation of ethyl phenylacetate with diethyl oxalate.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethyl alcohol.[7]

-

Condensation: Cool the sodium ethoxide solution to 60°C and add 146 g of ethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[7]

-

Isolation of the Sodium Derivative: As crystallization occurs, transfer the mixture to a beaker and allow it to cool. Stir the resulting paste with 800 cc of dry ether and collect the solid by suction filtration.[7]

-

Liberation of Diethyl Phenyloxalylacetate: Treat the sodium salt with a dilute solution of sulfuric acid.[7]

-

Decarbonylation: Heat the isolated diethyl phenyloxalylacetate under reduced pressure at approximately 175°C until the evolution of carbon monoxide ceases.[7]

-

Purification: Distill the resulting crude diethyl phenylmalonate under reduced pressure.[7]

Protocol 2: Malonic Ester Synthesis of Phenylmalonic Acid

This classic method utilizes diethyl malonate and a benzyl halide.

Experimental Protocol:

-

Alkylation: React diethyl malonate with benzyl bromide in the presence of sodium ethoxide in an appropriate solvent like ethanol.[1]

-

Hydrolysis: Saponify the resulting diethyl benzylmalonate using a strong base, such as potassium hydroxide in ethanol, followed by acidification to yield benzylmalonic acid.[8]

-

Decarboxylation: Heat the benzylmalonic acid to induce decarboxylation, yielding phenylacetic acid. (Note: For phenylmalonic acid itself, the benzyl group is introduced differently, as direct benzylation of malonic ester can be inefficient).[1][8]

Protocol 3: Synthesis of Phenylmalonic Acid from Chlorobenzene

A method for large-scale production that avoids benzyl chloride.

Experimental Protocol:

-

Formation of Phenylsodium: React finely dispersed sodium with chlorobenzene in toluene to produce phenylsodium.[9]

-

Metalation of Toluene: The phenylsodium then metalates the toluene solvent to form benzylsodium.[9]

-

Carbonation: Treat the benzylsodium with gaseous carbon dioxide at a controlled temperature (30-60°C) to form the disodium salt of phenylmalonic acid.[9]

-